(R)-埃斯莫洛尔盐酸盐

描述

Esmolol hydrochloride is a cardioselective beta1 receptor blocker with rapid onset, a very short duration of action, and no significant intrinsic sympathomimetic activity at therapeutic doses. It is a class II antiarrhythmic. Esmolol decreases the force and rate of heart contractions by blocking beta-adrenergic receptors of the sympathetic nervous system, leading to a decrease in blood pressure .

Synthesis Analysis

The synthesis of a compound like Esmolol Hydrochloride would typically involve a series of organic chemistry reactions, starting from readily available starting materials. The exact process can vary depending on the specific methods and conditions used .Molecular Structure Analysis

The molecular structure of a compound like Esmolol Hydrochloride can be determined using various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). These techniques can provide information about the types of atoms in the molecule, their connectivity, and their three-dimensional arrangement .Chemical Reactions Analysis

Esmolol Hydrochloride, like other beta-blockers, primarily acts by blocking the action of certain chemicals on their receptors in the body. It does not undergo significant chemical reactions under normal physiological conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like Esmolol Hydrochloride can be determined using various analytical techniques. These might include methods to determine its melting point, boiling point, solubility in various solvents, and stability under various conditions .科学研究应用

心脏选择性 β 受体阻滞剂: 埃斯莫洛尔盐酸盐因其快速代谢和消除而著称,使其适用于需要短期 β 受体阻断的情况,例如手术期间或在手术应激期间控制心动过速和高血压 (Papich, 2021).

合成与分析: 已对埃斯莫洛尔盐酸盐的合成,包括其对映异构体,进行了研究,以改进该化合物的生产方法 (Banoth & Banerjee, 2017)。此外,已经开发了高效液相色谱法等方法来测定它,表明它在药理学研究中的重要性 (Lee, Baaske, & Alam, 1984).

透皮递送: 已对合成和评估埃斯莫洛尔盐酸盐前药进行研究以进行透皮递送,从而增强其在不同治疗背景中的适用性 (Bijaya et al., 2010).

药代动力学研究: 研究已经调查了埃斯莫洛尔盐酸盐在散装和注射形式中的稳定性,这对于其临床应用至关重要 (Chaskar & Avhad, 2020).

物种依赖性水解和蛋白质结合: 对埃斯莫洛尔对映异构体的物种依赖性水解和蛋白质结合的研究提供了对其在不同物种中药效学和药代动力学的宝贵见解,这对于其治疗用途很重要 (Tang et al., 2012).

电化学测定: 已开发出电化学方法来测定埃斯莫洛尔盐酸盐,这表明其在临床诊断中的重要性 (Alarfaj, 2016).

手术中的临床疗效: 已研究埃斯莫洛尔盐酸盐在喉镜检查和插管等医疗手术中控制血流动力学反应的有效性 (Jacobs et al., 1993).

比较研究: 已在各种临床环境中将其疗效与其他药物(如普萘洛尔)进行比较,从而深入了解其相对优势和应用 (Muller et al., 2017).

减弱血流动力学反应: 研究还集中在埃斯莫洛尔盐酸盐在减弱对医疗程序的血流动力学反应中的作用,进一步突出了其在临床环境中的效用 (Padma & Mydhili, 2015).

诊断中的应用: 已研究埃斯莫洛尔盐酸盐对冠状动脉 CT 血管造影等诊断程序的影响,表明其在心血管诊断中的效用 (Weira, 2014).

相容性和稳定性研究: 还对埃斯莫洛尔盐酸盐与其他药物的稳定性和相容性进行了研究,这对于其安全有效的临床应用至关重要 (Schaaf et al., 1990).

作用机制

Target of Action

®-Esmolol Hydrochloride is a cardioselective beta-1 adrenergic receptor blocker. The primary targets of this compound are the beta-1 adrenergic receptors located predominantly in cardiac tissue .

Biochemical Pathways

The action of ®-Esmolol Hydrochloride affects the adrenergic signaling pathway. By blocking beta-1 adrenergic receptors, it inhibits the conversion of ATP to cAMP mediated by the enzyme adenylyl cyclase. This leads to a decrease in intracellular cAMP levels, reducing the activation of protein kinase A (PKA), and ultimately decreasing the rate and force of heart contractions .

Pharmacokinetics

The pharmacokinetic properties of ®-Esmolol Hydrochloride are characterized by its rapid onset and short duration of action. It undergoes rapid hydrolysis by esterases in the cytosol of red blood cells, leading to its short half-life. Its metabolites are primarily excreted in the urine .

Result of Action

The molecular and cellular effects of ®-Esmolol Hydrochloride’s action include a reduction in heart rate and myocardial contractility, leading to decreased cardiac output and blood pressure. This can help manage conditions like tachycardia and hypertension .

Action Environment

Environmental factors such as temperature and pH can influence the stability and efficacy of ®-Esmolol Hydrochloride. For instance, extreme temperatures may degrade the compound, reducing its effectiveness. Additionally, the drug’s absorption, distribution, metabolism, and excretion can be influenced by factors like the patient’s age, liver function, renal function, and the presence of other medications .

安全和危害

属性

IUPAC Name |

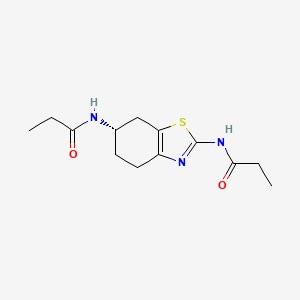

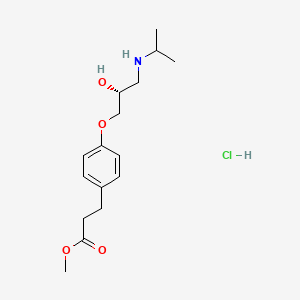

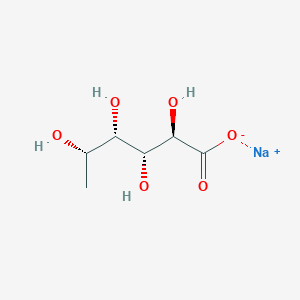

methyl 3-[4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO4.ClH/c1-12(2)17-10-14(18)11-21-15-7-4-13(5-8-15)6-9-16(19)20-3;/h4-5,7-8,12,14,17-18H,6,9-11H2,1-3H3;1H/t14-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEKNCWBANDDJJL-PFEQFJNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC[C@H](COC1=CC=C(C=C1)CCC(=O)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747714 | |

| Record name | Methyl 3-(4-{(2R)-2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)propanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Esmolol Hydrochloride | |

CAS RN |

118629-36-0 | |

| Record name | Esmolol hydrochloride, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118629360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-(4-{(2R)-2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)propanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ESMOLOL HYDROCHLORIDE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GDM127985B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2'-13C]ribothymidine](/img/structure/B583963.png)

![5-Methyl-[3'-13C]uridine](/img/structure/B583966.png)

![[5'-13C]ribothymidine](/img/structure/B583967.png)

![L-[4-13C]sorbose](/img/structure/B583972.png)